4-(2-(2-Iodobenzoyl)carbohydrazonoyl)-2-methoxyphenyl benzoate
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Overview
Description
4-(2-(2-Iodobenzoyl)carbohydrazonoyl)-2-methoxyphenyl benzoate is a complex organic compound with the molecular formula C21H15IN2O3. This compound is known for its unique structure, which includes an iodobenzoyl group, a carbohydrazonoyl group, and a methoxyphenyl benzoate group.
Preparation Methods
The synthesis of 4-(2-(2-Iodobenzoyl)carbohydrazonoyl)-2-methoxyphenyl benzoate involves multiple steps. The general synthetic route includes the following steps:
Formation of the Iodobenzoyl Intermediate: The initial step involves the iodination of benzoic acid to form 2-iodobenzoic acid.
Carbohydrazonoyl Formation: The 2-iodobenzoic acid is then reacted with hydrazine to form the carbohydrazonoyl intermediate.
Methoxyphenyl Benzoate Formation: The final step involves the esterification of the carbohydrazonoyl intermediate with 2-methoxyphenol to form the desired compound.
Chemical Reactions Analysis
4-(2-(2-Iodobenzoyl)carbohydrazonoyl)-2-methoxyphenyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(2-(2-Iodobenzoyl)carbohydrazonoyl)-2-methoxyphenyl benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(2-(2-Iodobenzoyl)carbohydrazonoyl)-2-methoxyphenyl benzoate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes .
Comparison with Similar Compounds
4-(2-(2-Iodobenzoyl)carbohydrazonoyl)-2-methoxyphenyl benzoate can be compared with other similar compounds, such as:
4-(2-(2-Iodobenzoyl)carbohydrazonoyl)phenyl 2-iodobenzoate: This compound has a similar structure but includes an additional iodobenzoyl group.
4-(2-(2-Iodobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate: This compound has an ethoxy group instead of a methoxy group.
4-(2-(2-Iodobenzoyl)carbohydrazonoyl)phenyl 2-thiophenecarboxylate: This compound includes a thiophene ring instead of a benzoate group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties .
Properties
CAS No. |
303086-91-1 |
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Molecular Formula |
C22H17IN2O4 |
Molecular Weight |
500.3 g/mol |
IUPAC Name |
[4-[(E)-[(2-iodobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] benzoate |
InChI |
InChI=1S/C22H17IN2O4/c1-28-20-13-15(14-24-25-21(26)17-9-5-6-10-18(17)23)11-12-19(20)29-22(27)16-7-3-2-4-8-16/h2-14H,1H3,(H,25,26)/b24-14+ |
InChI Key |
FBKFQLPJXQNTBH-ZVHZXABRSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2I)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2I)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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